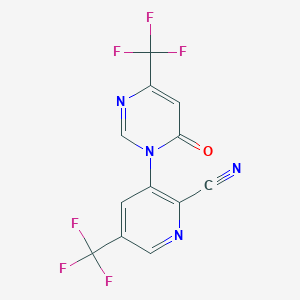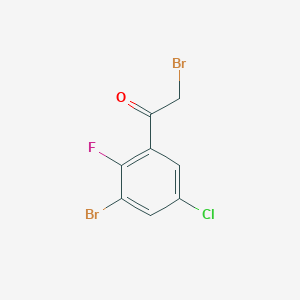
3,5-Dichloro-4-(difluoromethoxy)benzyl chloride
Übersicht
Beschreibung
3,5-Dichloro-4-(difluoromethoxy)benzyl chloride is an organic compound belonging to the class of benzyl chlorides. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzyl chloride core. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzyl chloride typically involves the chlorination of 3,5-dichloro-4-(difluoromethoxy)benzyl alcohol. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:
3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol+SOCl2→3,5-Dichloro-4-(difluoromethoxy)benzyl chloride+SO2+HCl
The reaction is typically conducted at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into benzyl alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-(difluoromethoxy)benzyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzyl chloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes. The molecular pathways involved include the modification of proteins, nucleic acids, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-4-fluorobenzyl chloride
- 3,5-Dichloro-4-bromobenzyl chloride
- 3,5-Dichloro-4-methoxybenzyl chloride
Uniqueness
3,5-Dichloro-4-(difluoromethoxy)benzyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(chloromethyl)-2-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)7(6(11)2-4)14-8(12)13/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDZYXPJXYTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile](/img/structure/B1411194.png)










